

# Spectroscopic and Spectrometric Characterization of Boc- $\beta$ -t-Butyl-D-alanine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-beta-t-butyl-d-alanine*

Cat. No.: *B558474*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for N-tert-butoxycarbonyl- $\beta$ -tert-butyl-D-alanine (Boc- $\beta$ -t-butyl-D-alanine). This protected amino acid is a valuable building block in peptide synthesis and drug discovery, necessitating a thorough understanding of its analytical characterization. This document presents key spectral data in a structured format, details relevant experimental protocols, and illustrates the analytical workflow.

## Physicochemical Properties

Property	Value
Synonyms	Boc- $\beta$ -tBu-D-Ala-OH, Boc-D-neopentylglycine
Molecular Formula	C <sub>12</sub> H <sub>23</sub> NO <sub>4</sub>
Molecular Weight	245.32 g/mol
Appearance	White to off-white powder
Chirality	D-enantiomer

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For Boc- $\beta$ -t-butyl-D-alanine,  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide characteristic signals corresponding to the protons and carbons in the molecule. While specific spectral data for the D-enantiomer is not widely published, the NMR spectra for enantiomers are identical. The following tables summarize the expected chemical shifts.

## $^1\text{H}$ NMR Spectral Data

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~1.45	singlet	9H
-CH <sub>2</sub> -C(CH <sub>3</sub> ) <sub>3</sub>	~1.60 - 1.80	multiplet	2H
-CH(NH)-	~4.20 - 4.40	multiplet	1H
-NH-	~5.00 - 5.20	doublet	1H
-C(CH <sub>3</sub> ) <sub>3</sub> (t-butyl)	~0.95	singlet	9H
-COOH	~10.0 - 12.0	broad singlet	1H

## $^{13}\text{C}$ NMR Spectral Data

Carbons	Chemical Shift ( $\delta$ , ppm)
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~28.3
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~80.0
-C(CH <sub>3</sub> ) <sub>3</sub> (t-butyl)	~30.5
-C(CH <sub>3</sub> ) <sub>3</sub> (t-butyl)	~31.0
-CH <sub>2</sub> -	~45.0
-CH(NH)-	~52.0
C=O (Boc)	~155.5
C=O (acid)	~175.0

## Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.

Ion	Expected m/z
[M+H] <sup>+</sup>	246.1705
[M+Na] <sup>+</sup>	268.1525
[M-H] <sup>-</sup>	244.1549

## Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are generalized protocols for obtaining NMR and mass spectrometry data for Boc-protected amino acids.

### NMR Spectroscopy Protocol

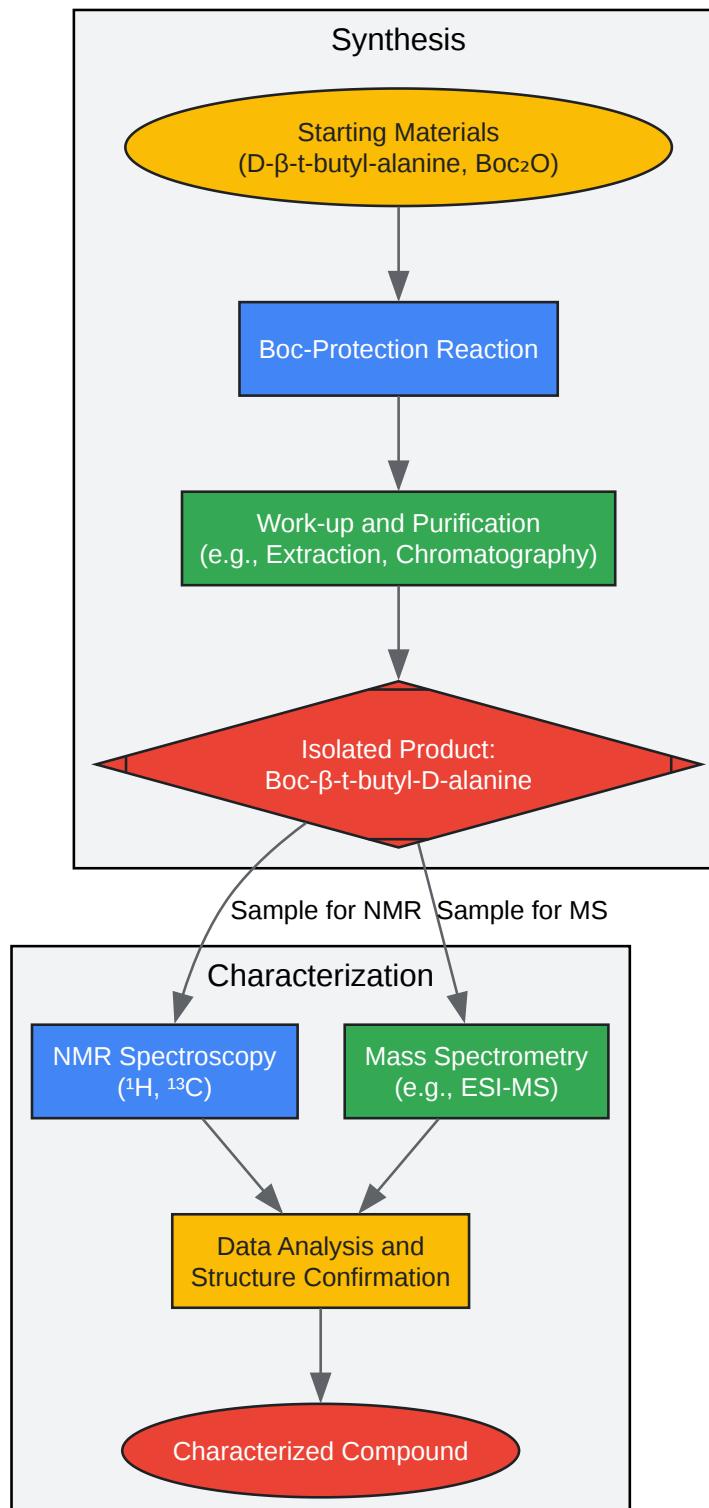
- **Sample Preparation:** Dissolve approximately 5-10 mg of Boc- $\beta$ -t-butyl-D-alanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ )).<sup>[1]</sup> The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
- **Data Acquisition:** Transfer the solution to a clean NMR tube. Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz or higher for  $^1\text{H}$  NMR).<sup>[2]</sup>
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of Boc- $\beta$ -t-butyl-D-alanine (typically 1-10  $\mu$ g/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Instrumentation: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and other characteristic fragment ions. Compare the measured m/z values with the calculated theoretical values to confirm the elemental composition.

## Analytical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of Boc- $\beta$ -t-butyl-D-alanine.

Workflow for Synthesis and Characterization of Boc- $\beta$ -t-butyl-D-alanine[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis and subsequent analytical characterization of Boc- $\beta$ -t-butyl-D-alanine.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [rsc.org](http://rsc.org) [rsc.org]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of Boc- $\beta$ -t-Butyl-D-alanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558474#nmr-and-mass-spectrometry-data-for-boc-beta-t-butyl-d-alanine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)